molecular formula C13H9Cl2N3O B14115741 (E)-2,5-dichloro-N'-(pyridin-3-ylmethylene)benzohydrazide

(E)-2,5-dichloro-N'-(pyridin-3-ylmethylene)benzohydrazide

Cat. No.: B14115741
M. Wt: 294.13 g/mol
InChI Key: OJARACVJFGUERP-IUXPMGMMSA-N
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Description

(E)-2,5-dichloro-N’-(pyridin-3-ylmethylene)benzohydrazide is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,5-dichloro-N’-(pyridin-3-ylmethylene)benzohydrazide typically involves the condensation reaction between 2,5-dichlorobenzohydrazide and pyridine-3-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2,5-dichloro-N’-(pyridin-3-ylmethylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-2,5-dichloro-N’-(pyridin-3-ylmethylene)benzohydrazide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorobenzohydrazide: A precursor in the synthesis of (E)-2,5-dichloro-N’-(pyridin-3-ylmethylene)benzohydrazide.

    Pyridine-3-carbaldehyde: Another precursor used in the synthesis.

    Other hydrazones: Compounds with similar structures and functional groups.

Uniqueness

(E)-2,5-dichloro-N’-(pyridin-3-ylmethylene)benzohydrazide is unique due to the presence of both the dichlorobenzene and pyridine moieties, which may confer specific chemical and biological properties not found in other hydrazones.

Properties

Molecular Formula

C13H9Cl2N3O

Molecular Weight

294.13 g/mol

IUPAC Name

2,5-dichloro-N-[(Z)-pyridin-3-ylmethylideneamino]benzamide

InChI

InChI=1S/C13H9Cl2N3O/c14-10-3-4-12(15)11(6-10)13(19)18-17-8-9-2-1-5-16-7-9/h1-8H,(H,18,19)/b17-8-

InChI Key

OJARACVJFGUERP-IUXPMGMMSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N\NC(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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